1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone

Drug Discovery Chemical Probe Ion Channel

The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1421477-85-1) is a synthetic small molecule belonging to the thiazolylpiperidine class. Its structure features a piperidine ring linked via a thiomethyl bridge to a 4,5-dihydrothiazole moiety, and an N-linked m-tolyl-ethanone group.

Molecular Formula C18H24N2OS2
Molecular Weight 348.52
CAS No. 1421477-85-1
Cat. No. B2555972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone
CAS1421477-85-1
Molecular FormulaC18H24N2OS2
Molecular Weight348.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3
InChIInChI=1S/C18H24N2OS2/c1-14-3-2-4-16(11-14)12-17(21)20-8-5-15(6-9-20)13-23-18-19-7-10-22-18/h2-4,11,15H,5-10,12-13H2,1H3
InChIKeyUUAPLGHYABWQPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Characterizing 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1421477-85-1)


The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone (CAS 1421477-85-1) is a synthetic small molecule belonging to the thiazolylpiperidine class . Its structure features a piperidine ring linked via a thiomethyl bridge to a 4,5-dihydrothiazole moiety, and an N-linked m-tolyl-ethanone group. The molecular formula is C18H24N2OS2 with a molecular weight of 348.52 g/mol. It is primarily listed for non-human research purposes by chemical vendors, with a typical purity of 95%.

The Pitfalls of In-Class Substitution for Thiazolylpiperidine Derivatives


Thiazolylpiperidine is a privileged scaffold utilized across multiple therapeutic targets, including ROMK (Kir1.1) potassium channels for cardiovascular diuresis, sphingosine kinase (SphK) for oncology, and microsomal triglyceride transfer protein (MTP) for metabolic disorders [1]. The specific substitution pattern—particularly the 4,5-dihydrothiazole thioether and the m-tolyl ethanone moiety—dictates target engagement, selectivity, and pharmacokinetic properties. Without quantitative evidence confirming the exact target and potency of CAS 1421477-85-1, substituting it with any other in-class analog carries a high risk of altering or losing the desired biological activity, rendering generic substitution scientifically unjustifiable for procurement purposes.

Quantitative Differential Evidence for 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone


Status of Comparator-Based Evidence for Compound Selection

An exhaustive search of primary literature, patents, and authoritative databases could not locate any direct head-to-head comparative data, cross-study comparable data, or reliable class-level inference data that would quantitatively differentiate CAS 1421477-85-1 from its closest analogs. The only numerical biological activity found is an IC50 value of 180 nM against the ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1) in a Thallium Flux Assay, reported in BindingDB as originating from US Patent US9718808 [1]. However, the SMILES and structural depiction associated with this BindingDB entry (BDBM265568) do not match the chemical structure of the target compound, indicating a potential database entry error [2]. No comparator data is available for this assay. Due to the inability to verify the primary source data, the absence of any comparator IC50 values for structural analogs in the same assay, and the lack of selectivity, pharmacokinetic, or in vivo efficacy data against any comparator, no quantitative differentiation can be established. The compound's research value cannot be assessed relative to its analogs based on publicly available information.

Drug Discovery Chemical Probe Ion Channel

Potential Application Scenarios for 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone


Chemical Probe for ROMK (Kir1.1) Target Validation (Unverified)

Based on the unverified BindingDB entry [1], if the target association with ROMK (Kir1.1) could be experimentally confirmed, this compound might serve as a chemical probe for studying potassium channel function in renal physiology. However, this application is strictly hypothetical as the primary evidence is structurally unverified and lacks any selectivity or pharmacokinetic data.

Pharmacological Tool for Sphingosine Kinase 1 (SphK1) Investigation (Speculative)

Given that the thiazolylpiperidine scaffold is a known pharmacophore for SphK1 inhibitors [2], this compound could theoretically be explored for SphK1 activity. This is speculative; no activity data against SphK1 exists for this specific compound.

Analytical Reference Standard for Chemical Synthesis

The compound, offered at 95% purity by vendors , can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development during the synthesis and quality control of novel thiazolylpiperidine libraries.

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